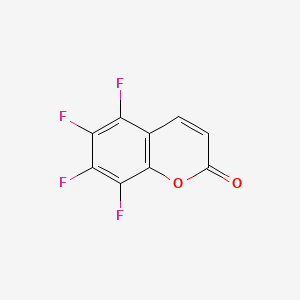

5,6,7,8-Tetrafluorocoumarin

Beschreibung

General Context of Coumarin (B35378) Chemistry in Contemporary Research

Coumarins are a class of naturally occurring and synthetic compounds characterized by a benzopyran-2-one or chromene-2-one core structure. nih.govijpcbs.com First isolated in 1820, these compounds are widely distributed in the plant kingdom and are also found in fungi and bacteria. ijpcbs.com The unique structural framework of coumarins allows them to interact with a wide array of enzymes and receptors within living organisms, leading to a broad spectrum of biological activities. nih.govresearchgate.net This has made them a "privileged scaffold" in medicinal chemistry, meaning their structure is a recurring motif in a variety of bioactive molecules. frontiersin.orgsciensage.infounimi.itnih.gov

The versatility of the coumarin core has spurred extensive research, leading to the development of numerous derivatives with diverse applications. frontiersin.orgjopir.inscispace.com In medicinal chemistry, coumarins have been investigated for a vast range of therapeutic properties, including anticoagulant, anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. nih.govfrontiersin.orgsciensage.infojopir.innih.govnih.govmdpi.com Several coumarin derivatives have been approved for clinical use, such as the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. frontiersin.orgunimi.it Beyond medicine, coumarins are also utilized in materials science as fluorescent probes and laser dyes, and in the food and cosmetic industries as additives and fragrances. nih.govscispace.com The accessibility of starting materials and the amenability of the coumarin structure to chemical modification have fueled the continuous exploration of new derivatives and their potential applications. ijpcbs.comfrontiersin.org

The Distinct Impact of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds, a cornerstone of organofluorine chemistry, can dramatically alter their physical, chemical, and biological properties. researchgate.netnumberanalytics.comethernet.edu.et Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, enhancing the stability of the molecule. numberanalytics.com This strategic incorporation of fluorine is a widely used tool in medicinal chemistry and drug design. ethernet.edu.etnih.govresearchgate.net

Fluorination can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles. nih.govnih.govtandfonline.com Key effects include:

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolically vulnerable sites in a molecule, increasing its resistance to enzymatic degradation and prolonging its therapeutic effect. nih.govnih.govtandfonline.com

Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its absorption and distribution in the body. numberanalytics.comnih.govbenthamdirect.com

Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets like enzymes and receptors, potentially increasing a drug's potency. nih.govbenthamdirect.com

Acidity/Basicity (pKa): The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which is crucial for controlling a drug's physical properties and bioavailability. researchgate.netnih.gov

The strategic placement of fluorine atoms can also influence the conformation of a molecule, which can be critical for its biological activity. researchgate.netchim.it Given that a significant percentage of pharmaceuticals and agrochemicals contain fluorine, the development of new and efficient methods for fluorinating heterocyclic compounds remains an active area of research. researchgate.netnumberanalytics.com

Overview of Research Trajectories for 5,6,7,8-Tetrafluorocoumarin

Research into this compound and its derivatives has primarily focused on its synthesis and reactivity, with a view towards creating novel compounds with potential biological applications. One of the established methods for synthesizing this compound involves the pyrolysis of trans-pentafluorocinnamic acid. vulcanchem.comrsc.org

A significant body of research has explored the reactions of this compound derivatives with various nucleophiles. These studies have revealed that the tetrafluorinated ring is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups. For instance, reactions with amines like benzylamine (B48309) and aniline (B41778) have been shown to yield 4-amino-substituted tetrafluorocoumarins. researchgate.netresearchgate.net The reaction pathways can be influenced by the solvent and the nature of the substituents on the coumarin core. researchgate.netresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6,7,8 Tetrafluorocoumarin and Its Analogues

Established Synthetic Pathways for Polyfluorinated Coumarins

The synthesis of polyfluorinated coumarins often involves classical condensation reactions adapted for fluorinated precursors. Traditional methods for coumarin (B35378) synthesis include the Pechmann, Perkin, Knoevenagel, Wittig, and Claisen reactions. nih.gov These methods have been applied to the synthesis of various coumarin derivatives, including those with fluorine substituents.

One of the earliest reported syntheses of 5,6,7,8-tetrafluorocoumarin involves the pyrolysis of trans-pentafluorocinnamic acid at 400°C or the photolysis of sodium pentafluorocinnamate at 100°C. rsc.orgrsc.org Another established route involves the intramolecular cyclization of ethyl 2-ethoxymethylenepentafluorobenzoylacetate to yield 3-ethoxycarbonyl-5,6,7,8-tetrafluorochromone, which can be a precursor to tetrafluorinated coumarins. researchgate.net

Advanced Strategies for this compound Synthesis

In recent years, the focus has shifted towards developing more efficient, sustainable, and versatile synthetic methods. These advanced strategies aim to improve yields, reduce reaction times, and minimize environmental impact.

Applications of Green Chemistry in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound. nih.gov This approach emphasizes the use of less hazardous chemicals, safer solvents, and energy-efficient processes. mdpi.com The development of catalyst-assisted reactions and the use of alternative energy sources like microwaves and ultrasound are key aspects of green synthetic strategies. nih.govrsc.org For instance, the use of water or other benign solvents, or even solvent-free conditions, is a significant step towards greener synthesis. mdpi.com

Microwave-Assisted and Ultrasound-Promoted Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. biotage.co.jpnih.gov For example, multicomponent reactions under microwave irradiation have been successfully employed for the synthesis of various heterocyclic compounds, highlighting its potential for the synthesis of complex coumarins. nih.gov

Similarly, ultrasound has been shown to promote chemical reactions by providing the necessary activation energy through acoustic cavitation. nih.govresearchgate.net This technique has been used for the synthesis of pentafluoropyridine (B1199360) derivatives in good to excellent yields with short reaction times at room temperature. nih.gov The application of ultrasound in the synthesis of coumarin derivatives has also been explored, often leading to improved efficiency and milder reaction conditions. researchgate.netresearchgate.net

Catalytic Approaches for Enhanced Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing transformations. rsc.org Various catalysts, including metal-based and organocatalysts, have been employed for the synthesis of coumarin derivatives. researchgate.netrsc.org For example, palladium-catalyzed reactions have been used for the synthesis of π-extended coumarin derivatives. nih.gov The search for efficient and recyclable catalysts is a key area of research, with a focus on developing heterogeneous catalysts that can be easily separated from the reaction mixture. ubbcluj.ro

Regioselective Functionalization and Derivatization of the this compound Core

The tetrafluorinated benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups in a regioselective manner.

Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound and its derivatives with nitrogen-containing nucleophiles has been extensively studied. researchgate.netresearchgate.netcolab.ws These reactions often proceed with high regioselectivity, with the position of substitution depending on the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.netcolab.ws

For instance, the reaction of 4-hydroxy-5,6,7,8-tetrafluorocoumarin with monoamines can lead to the formation of either salts under mild conditions or 4-alkyl(aryl)aminocoumarins upon heating. researchgate.net The reaction of 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin with strong bases in polar solvents can result in the formation of 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones. researchgate.netcore.ac.uk

The reaction of 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone with ammonia (B1221849) and benzylamine (B48309) yields 2-ethylidenamino-substituted 1,3-keto esters, which can be readily converted to 3-ethylidenamino-4-oxy-5,6,7,8-tetrafluorocoumarins. researchgate.netresearchgate.net Interestingly, unlike their non-fluorinated counterparts, 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorocoumarins can undergo an acyl-lactone transformation to form coumarin structures under acidic conditions. researchgate.netresearchgate.net

The reaction of 5,6,7,8-tetrafluoro-4-hydroxycoumarin with benzylamine under mild conditions produces a stable salt, whereas refluxing with aniline (B41778) or benzylamine in xylene yields 4-phenyl(benzyl)aminocoumarins. colab.ws The reaction pathways of 3-acetyl(acetimidoyl)-5,6,7,8-tetrafluoro-4-hydroxycoumarins with benzylamine are solvent-dependent, with condensation at the acyl group sometimes being accompanied by the replacement of the fluorine atom at the 7-position. colab.ws

Below is a table summarizing the reaction of various this compound derivatives with nitrogen-containing nucleophiles.

| This compound Derivative | Nucleophile | Product(s) | Reference(s) |

| 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Monoamines (mild conditions) | Salts | researchgate.net |

| 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Monoamines (refluxing in o-xylene) | 4-Alkyl(aryl)aminocoumarins | researchgate.net |

| 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Strong basic amines (polar solvents) | 3-Alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones | researchgate.netcore.ac.uk |

| 3-Ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone | Ammonia, Benzylamine | 3-Ethylidenamino-4-oxy-5,6,7,8-tetrafluorocoumarins | researchgate.netresearchgate.net |

| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin | Benzylamine (mild conditions) | Stable salt | colab.ws |

| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin | Aniline, Benzylamine (refluxing in xylene) | 4-Phenyl(benzyl)aminocoumarins | colab.ws |

| 3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin | Benzylamine (solvent dependent) | Condensation at acyl group, potential F substitution at C-7 | colab.ws |

| 3-Acetimidoyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin | Benzylamine (solvent dependent) | Condensation at acyl group, potential F substitution at C-7 | colab.ws |

Transformations Involving Sulfur-Based Nucleophiles

The reactivity of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with sulfur-based nucleophiles has been a subject of detailed investigation, leading to a variety of substituted products. The specific outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Reactions involving 3-acetyl(iminoacetyl)-4-hydroxy-5,6,7,8-tetrafluorocoumarins and 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone with 2-mercaptoethanol (B42355) typically result in the formation of 5,7,8-trisubstituted derivatives. researchgate.net Similarly, the interaction of 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone with 2-mercaptoethanol, mercaptoacetic acid, and 1,2-ethanedithiol (B43112) leads to the formation of 7-substituted products. researchgate.net

With o-aminothiophenol, 4-hydroxy-(3-(imino)acetyl)-5,6,7,8-tetrafluorocoumarins yield products of S-substitution at the C-7 position. researchgate.net These 7-substituted 5,6,8-trifluorocoumarins can further react to form benzothiazole (B30560) through the opening of the heterocyclic ring. researchgate.net In a related transformation, 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone undergoes acid-catalyzed splitting to produce 2-(2-hydroxy-3,4,5,6-tetrafluorophenyl)benzothiazole. researchgate.net It is noteworthy that under alkaline conditions, the S-substituted coumarins are susceptible to decomposition, yielding acetophenone. researchgate.net

The following table summarizes the key reactions of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with sulfur nucleophiles:

| Reactant(s) | Nucleophile | Product(s) | Reference |

| 3-Acetyl(iminoacetyl)-4-hydroxy-5,6,7,8-tetrafluorocoumarins | 2-Mercaptoethanol | 5,7,8-Trisubstituted derivatives | researchgate.net |

| 3-Ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone | 2-Mercaptoethanol, Mercaptoacetic acid, 1,2-Ethanedithiol | 7-Substituted products | researchgate.net |

| 4-Hydroxy-(3-(imino)acetyl)-5,6,7,8-tetrafluorocoumarins | o-Aminothiophenol | 7-S-substituted products | researchgate.net |

| 7-Substituted 5,6,8-trifluorocoumarins | - | Benzothiazole | researchgate.net |

| 3-Ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone | - | 2-(2-Hydroxy-3,4,5,6-tetrafluorophenyl)benzothiazole (acid-catalyzed) | researchgate.net |

| S-substituted coumarins | - | Acetophenone (alkaline conditions) | researchgate.net |

Synthesis of Polyheterocyclic Architectures from this compound Precursors

The versatile reactivity of the this compound scaffold allows for its use as a precursor in the synthesis of complex polyheterocyclic systems. These transformations often involve intramolecular cyclization reactions, leading to the formation of fused ring systems.

A notable example is the condensation of 7-(2-aminophenylthio)-4-hydroxy-5,6,8-trifluorocoumarin in the presence of sodium hydride (NaH), which results in the formation of 4-hydroxy-5,6-difluoro-2-H-pyrano[6,5-a]phenothiazin-2-one. researchgate.net This reaction demonstrates the utility of the fluorinated coumarin system in constructing elaborate heterocyclic frameworks.

Furthermore, derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin have been shown to react with diamines, such as methyl- and phenylhydrazines. researchgate.net Depending on the nucleophilicity of the diamine and the solvent used, these reactions can yield either condensation products at the acyl substituent or undergo recyclization to form benzopyrano[2,3-c]pyrazol-4-ones. researchgate.net In some cases, transamination can be accompanied by the substitution of a fluorine atom at the C-7 position. researchgate.net The formation of benzopyrano[2,3-c]pyrazolone derivatives proceeds through an intramolecular addition of the RNH-group at the C-2 position, followed by the intramolecular substitution of a fluorine atom by a hydroxyl group. researchgate.net

Acyl-Lactone Rearrangements and Related Molecular Reorganizations

Acyl-lactone rearrangements represent a significant class of molecular reorganizations observed in derivatives of this compound. These rearrangements typically involve the transformation of a chromone (B188151) ring system into a coumarin scaffold.

Specifically, mono- and trisubstituted chromones derived from 4-hydroxy-5,6,7,8-tetrafluorocoumarin can undergo acyl-lactone rearrangement to furnish the corresponding coumarins. researchgate.net For instance, 7-(2-aminophenylthio)-2-methyl-5,6,8-trifluorochromone can be obtained from 4-hydroxy-3-iminoacetyl-5,6,8-trifluoro-7-(2-aminophenylthio)coumarin in an acidic medium. researchgate.net This transformation highlights the influence of reaction conditions on the final product distribution.

In a departure from the behavior of their non-fluorinated counterparts, 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromones have been observed to undergo acyl-lactone transformation into coumarin structures under acidic conditions. researchgate.net This reactivity underscores the unique chemical properties imparted by the fluorine atoms on the coumarin framework.

Isotopic Labeling Techniques for this compound Derivatives

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. wikipedia.org This involves the replacement of one or more atoms in a molecule with their isotopes, which can be either stable or radioactive. wikipedia.org The presence and position of these isotopic labels can be detected by various analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

While specific studies detailing the isotopic labeling of this compound itself are not prevalent in the provided search results, the general principles of isotopic labeling are applicable to this class of compounds. The synthesis of radiolabeled compounds is a complex process that requires expertise in radiochemistry to handle radioactive materials and perform multi-step reactions. moravek.com

The introduction of fluorine-18, a positron-emitting radionuclide, is a common strategy for radiolabeling compounds for use in positron emission tomography (PET) imaging. nih.gov For instance, the synthesis of fluorine-18-radiolabeled serum albumins has been achieved by reacting a precursor with [¹⁸F]tetrabutylammonium fluoride. nih.gov Similar strategies could potentially be adapted for the radiolabeling of this compound derivatives, enabling their use as probes in biomedical research. mdpi.com

Advanced Spectroscopic Characterization of 5,6,7,8 Tetrafluorocoumarin Structures

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. The resulting spectrum serves as a unique "molecular fingerprint," allowing for structural identification and characterization.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of 5,6,7,8-Tetrafluorocoumarin is expected to be dominated by features arising from the coumarin (B35378) core, with significant modifications and additional bands introduced by the four fluorine substituents.

The lactone carbonyl (C=O) stretching vibration, typically a very strong and sharp band in coumarins, is anticipated in the 1700-1750 cm⁻¹ region. The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect on the aromatic ring, which may lead to a slight increase in the C=O bond order and a shift of this band to a higher wavenumber compared to unsubstituted coumarin. nih.gov The spectrum will also feature characteristic aromatic C=C stretching vibrations between 1400 and 1650 cm⁻¹. researchgate.net

The most distinctive feature resulting from the fluorination is the appearance of very strong absorption bands corresponding to C-F stretching modes. These are typically found in the 1100-1350 cm⁻¹ range. nih.gov Given the presence of four C-F bonds on the aromatic ring, a complex pattern of intense absorptions is expected in this region. Additional C-F bending and deformation modes would appear at lower frequencies.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| ~3100-3000 | Aromatic/Vinylic C-H Stretch | Weak to Medium | Associated with the two C-H bonds on the pyrone ring. |

| ~1750-1720 | Lactone Carbonyl (C=O) Stretch | Strong, Sharp | Position is sensitive to electronic effects; may be shifted to higher frequency due to -I effect of F. |

| ~1650-1550 | Aromatic/Vinylic C=C Stretch | Medium to Strong | Multiple bands expected from both the benzene (B151609) and pyrone rings. |

| ~1350-1100 | C-F Stretch | Very Strong | A complex and intense series of bands defining the polyfluorinated nature of the molecule. |

| ~1300-1200 | C-O-C Asymmetric Stretch | Strong | Characteristic of the ester linkage within the lactone ring. |

| < 900 | C-H Out-of-Plane Bend & C-F Deformations | Medium | Fingerprint region with complex vibrations. |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups, such as C=C bonds in aromatic rings, often produce strong Raman signals. nsf.gov

For this compound, the aromatic ring breathing modes and the symmetric C=C stretching of the pyrone ring are expected to be prominent in the Raman spectrum. The C-F stretching vibrations are also Raman active and would provide a characteristic signature. nih.gov

Surface-Enhanced Raman Scattering (SERS) offers a powerful means to overcome the often weak signals of standard Raman spectroscopy. By adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by orders of magnitude (10¹⁰ to 10¹¹). wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic effect due to localized surface plasmon resonance on the nanostructures and a chemical effect involving charge-transfer between the analyte and the surface. wikipedia.org

SERS would be an invaluable tool for detecting trace amounts of this compound and for studying its interaction with metallic surfaces. The orientation of the molecule on the surface could be inferred from which vibrational modes are most strongly enhanced, providing insights into its interfacial behavior.

Table 2: Predicted Prominent Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| ~1650-1550 | Aromatic/Vinylic C=C Stretch | Strong | Often more intense in Raman than in IR for symmetric ring systems. |

| ~1750-1720 | Lactone Carbonyl (C=O) Stretch | Medium to Weak | This polar group is typically weaker in Raman compared to FTIR. |

| ~1350-1100 | C-F Stretch | Medium to Strong | Provides a key signature for the fluorinated moiety. |

| ~1050-950 | Aromatic Ring Breathing (Symmetric) | Strong | A characteristic mode for aromatic compounds, highly sensitive to substitution. |

| < 800 | Ring Deformations & C-F Bending | Medium | Low-frequency modes that are characteristic of the overall molecular skeleton. researchgate.net |

Electronic Spectroscopy for Photophysical Property Elucidation

UV-Vis absorption spectroscopy measures the absorbance of light as a function of wavelength. The absorption spectrum of coumarin derivatives is characterized by intense bands arising from π → π* electronic transitions within the conjugated benzopyrone chromophore. Unsubstituted coumarin typically shows a primary absorption maximum (λmax) around 310-313 nm. researchgate.net

The substitution pattern on the aromatic ring significantly modulates the absorption properties. The four fluorine atoms on this compound are strongly electron-withdrawing via their inductive effect (-I). This effect tends to stabilize the ground state more than the excited state, which generally leads to a hypsochromic (blue) shift in the λmax. Therefore, this compound is expected to absorb at a shorter wavelength compared to its non-fluorinated parent compound.

Table 3: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Parameter | Predicted Value | Comparison with Unsubstituted Coumarin |

| λmax | 290 - 310 nm | Hypsochromic (blue) shift expected. |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | High, typical for π → π* transitions. |

Fluorescence is the emission of light from a molecule after it has absorbed light. Many coumarin derivatives are known for their strong fluorescence, making them useful as dyes and biological probes. nih.gov The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties of this compound will be directly related to its absorption characteristics. A blue-shifted absorption is expected to lead to a correspondingly blue-shifted emission, likely in the near-UV or blue region of the spectrum.

Time-Resolved Fluorescence Spectroscopy (TRFS) provides deeper insight by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. news-medical.net This lifetime is an intrinsic property of a fluorophore but is highly sensitive to its local environment, including solvent polarity, viscosity, and the presence of quenching species. news-medical.netmdpi.com For many coumarins, fluorescence lifetimes are typically in the range of 1 to 5 nanoseconds (ns). TRFS can be used to study dynamic processes such as rotational diffusion and molecular interactions. news-medical.net The technique is advantageous as the lifetime measurement is generally independent of fluorophore concentration or excitation intensity. news-medical.netassaygenie.com

Table 4: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Characteristic | Method of Analysis |

| Emission λmax | 340 - 400 nm | Fluorescence Spectroscopy |

| Stokes Shift | 40 - 60 nm | Calculated from Absorption and Emission Spectra |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Time-Resolved Fluorescence Spectroscopy (TRFS) |

Photoluminescence is the general term for light emission following light absorption, encompassing fluorescence and phosphorescence. A critical parameter in characterizing a luminescent compound is its photoluminescence quantum yield (PLQY or ΦF), defined as the ratio of the number of photons emitted to the number of photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.

The quantum yield is highly dependent on the balance between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). While some coumarin derivatives exhibit very high quantum yields (approaching 0.8-0.9), others can be nearly non-fluorescent (ΦF < 0.01). researchgate.netrsc.org The heavy atom effect of halogens can sometimes promote intersystem crossing to the triplet state, thereby reducing fluorescence quantum yield. The strong electron-withdrawing nature of the tetrafluoro-substituents may also influence the electronic structure in a way that could either enhance or decrease the emission efficiency. Experimental determination is necessary to ascertain the precise PLQY for this specific compound.

Table 5: Summary of Photoluminescence Characterization for this compound

| Parameter | Description | Significance |

| Emission Profile | The shape and position of the fluorescence emission spectrum. | Provides information on the excited state energy levels and vibronic coupling. |

| Quantum Yield (ΦF) | Efficiency of the conversion of absorbed photons to emitted photons. | A key measure of the brightness of the fluorophore; crucial for application design. |

| Environmental Sensitivity | Changes in emission intensity, λmax, or lifetime with solvent or binding. | Indicates the potential for the molecule to be used as a sensor or probe. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the provided search results. A comprehensive analysis would involve the interpretation of the number of signals, their integration, multiplicity, and coupling patterns to establish the connectivity of atoms. In ¹⁹F NMR, the chemical shifts and coupling constants would be particularly informative regarding the electronic environment and through-space or through-bond interactions of the fluorine atoms on the benzene ring.

Table 1: Predicted NMR Data for this compound (Note: The following table is a representation of the type of data expected from NMR analysis and is not based on experimental results from the provided search.)

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| ¹H | |||

| H-3 | 6.3 - 6.5 | d | J(H3-H4) = 9.5 - 10.0 |

| H-4 | 7.6 - 7.8 | d | J(H4-H3) = 9.5 - 10.0 |

| ¹³C | |||

| C-2 | 158 - 162 | s | |

| C-3 | 115 - 118 | d | |

| C-4 | 140 - 144 | d | |

| C-4a | 118 - 122 | t | |

| C-5 | 138 - 142 | m (C-F coupling) | |

| C-6 | 138 - 142 | m (C-F coupling) | |

| C-7 | 138 - 142 | m (C-F coupling) | |

| C-8 | 138 - 142 | m (C-F coupling) | |

| C-8a | 145 - 149 | t | |

| ¹⁹F | |||

| F-5 | -140 to -145 | m | |

| F-6 | -150 to -155 | m | |

| F-7 | -150 to -155 | m | |

| F-8 | -140 to -145 | m |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) of this compound has established its molecular formula as C₉H₂F₄O₂. The fragmentation pattern is characterized by the consecutive loss of two molecules of carbon monoxide, a typical behavior for coumarin derivatives. electronicsandbooks.com

Table 2: High-Resolution Mass Spectrometry Data for this compound electronicsandbooks.com

| m/z (Measured) | m/z (Calculated) | Ion Formula | Description |

| 217.9991 | 217.9990 | C₉H₂F₄O₂ | Molecular Ion (M⁺) |

| 190.0042 | 190.0038 | C₈H₂F₄O | [M - CO]⁺ |

| 162.0092 | 162.0090 | C₇H₂F₄ | [M - 2CO]⁺ |

| 143.0107 | 143.0108 | C₇H₂F₃ | [M - 2CO - F]⁺ |

| 123.0046 | 123.0045 | C₇HF₂ | [M - 2CO - HF - F]⁺ |

| 112.0124 | 112.0124 | C₆H₂F₂ |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

As of the current search, there is no publicly available single-crystal X-ray diffraction data for this compound. Such a study would provide invaluable information on the planarity of the coumarin ring system, the C-F bond lengths, and the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as dipole-dipole interactions and potential C-F···H or F···F contacts.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a template for the type of data that would be obtained from an X-ray crystallographic analysis and is not based on experimental results.)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

| R-factor (%) | - |

Chemical Reactivity and Mechanistic Investigations of 5,6,7,8 Tetrafluorocoumarin

Nucleophilic Aromatic Substitution Dynamics on the Perfluorinated Ring System

The electron-withdrawing nature of the four fluorine atoms on the benzene (B151609) ring of 5,6,7,8-tetrafluorocoumarin renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical functionalization, allowing for the introduction of a wide array of substituents.

Amines and thiols are particularly effective nucleophiles in displacing the fluorine atoms of the tetrafluorinated ring. For instance, reactions with various amines can lead to the substitution of one or more fluorine atoms. The regioselectivity of these substitutions is a key aspect of the compound's reactivity. In many cases, the fluorine at the C-7 position is preferentially substituted. researchgate.net This is exemplified by the reaction of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with o-aminothiophenol, which results in S-substitution at the C-7 position. researchgate.net Similarly, reactions with strong basic amines in dimethyl sulfoxide (B87167) can lead to 7-alkylamino substituted products. researchgate.net

The substitution pattern can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction of 4-hydroxy-5,6,7,8-tetrafluorocoumarin with monoamines can yield salts under mild conditions, while refluxing in o-xylene (B151617) leads to the formation of 4-alkyl(aryl)aminocoumarins. researchgate.netresearchgate.net

The table below summarizes the outcomes of various nucleophilic aromatic substitution reactions on this compound and its derivatives.

| Reactant | Nucleophile | Product | Reference |

| 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Monoamines (mild conditions) | Salts | researchgate.netresearchgate.net |

| 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Monoamines (refluxing in o-xylene) | 4-Alkyl(aryl)aminocoumarins | researchgate.netresearchgate.net |

| 4-Hydroxy-(3-(imino)acetyl)-5,6,7,8-tetrafluorocoumarins | o-Aminothiophenol | Products of S-substitution at C-7 | researchgate.net |

| 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Strong basic amines (in DMSO) | 7-Alkylamino-3-alkylaminoethylidene-5,6,8-trifluorobenzopyrandiones | researchgate.net |

Reactivity Profiles of the Lactone Moiety and Ring Transformations

The lactone moiety in this compound and its derivatives is also a site of significant reactivity, susceptible to cleavage and rearrangement reactions. These transformations often lead to the formation of new heterocyclic systems.

One notable reaction is the cleavage of the pyrone heterocycle. For instance, the reaction of 5,6,7,8-tetrafluoro-4-hydroxycoumarin derivatives with o-phenylenediamine (B120857) results in the cleavage of the pyrone ring and the subsequent formation of substituted benzodiazepin-2-ones. researchgate.net

Furthermore, rearrangements involving the lactone ring are common. A chromone-coumarin rearrangement has been observed in the reaction of ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines, affording 3-[amino(phenyl)methylene]-6,7,8-trifluoro-2H-chromene-2,4(3H)-diones. researchgate.netresearchgate.net In contrast, non-fluorinated analogues often exhibit different reactivity, highlighting the influence of the perfluorinated ring on the lactone's behavior. For example, 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorocoumarins undergo an acyl-lactone transformation into coumarin (B35378) structures under acidic conditions, a reaction not typically observed in their non-fluorinated counterparts. researchgate.net

The table below provides a summary of key ring transformations observed for this compound derivatives.

| Reactant | Reagent | Product Type | Reference |

| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin derivatives | o-Phenylenediamine | Substituted benzodiazepin-2-ones | researchgate.net |

| Ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate | Primary amines | 3-[Amino(phenyl)methylene]-6,7,8-trifluoro-2H-chromene-2,4(3H)-diones | researchgate.netresearchgate.net |

| 3-Ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorocoumarins | Acidic conditions | Coumarin structures (via acyl-lactone transformation) | researchgate.net |

Regiospecific Derivatization at C-3, C-4, and C-7 Positions

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is crucial for the synthesis of novel derivatives with tailored properties. Research has demonstrated the feasibility of regiospecific derivatization at the C-3, C-4, and C-7 positions.

C-3 Position: The C-3 position is often functionalized with acyl or related groups. For example, 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin is a common starting material. researchgate.netresearchgate.net The acetyl group at C-3 can then be further modified. For instance, reactions with amines can lead to the formation of 3-alkylaminoethylidene derivatives. researchgate.net

C-4 Position: The hydroxyl group at the C-4 position in 4-hydroxy-5,6,7,8-tetrafluorocoumarin is a key handle for derivatization. As mentioned earlier, it can react with amines to form 4-alkyl(aryl)aminocoumarins. researchgate.netresearchgate.net

C-7 Position: The C-7 position is the most frequent site for nucleophilic aromatic substitution on the perfluorinated ring. researchgate.netresearchgate.net Reactions with various nucleophiles, including amines and thiols, preferentially occur at this position. For example, the reaction of 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone with 2-mercaptoethanol (B42355), mercaptoacetic acid, and 1,2-ethanedithiol (B43112) leads to the formation of 7-substituted products. researchgate.net

The following table highlights examples of regiospecific derivatization.

| Position | Starting Material | Reagent | Product | Reference |

| C-3 | 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Strong basic amines | 3-Alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones | researchgate.net |

| C-4 | 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Monoamines (refluxing in o-xylene) | 4-Alkyl(aryl)aminocoumarins | researchgate.netresearchgate.net |

| C-7 | 3-Ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone | 2-Mercaptoethanol | 7-Substituted product | researchgate.net |

Elucidation of Reaction Mechanisms for Key Transformations and Rearrangements

Understanding the mechanisms of the chemical transformations of this compound is essential for predicting and controlling reaction outcomes. The pyrolysis of trans-pentafluorocinnamic acid to form this compound is believed to involve a rearrangement and cyclization process. rsc.org This reaction can be initiated either thermally or photochemically. archive.orgvdoc.pubarchive.org

The mechanism of the chromone-coumarin rearrangement observed in the reaction of ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines has been investigated using quantum chemical PM3 methods. researchgate.net These studies provide insight into the electronic and structural changes that occur during the rearrangement process.

The formation of benzothiazole (B30560) from 7-substituted 5,6,8-trifluorocoumarins involves the opening of the heterocyclic ring. researchgate.net Under acidic conditions, 4-hydroxy-3-iminoacetyl-5,6,8-trifluoro-7-(2-aminophenylthio)coumarin can rearrange to form 7-(2-aminophenylthio)-2-methyl-5,6,8-trifluorochromone. researchgate.net

Influence of Solvent Media on Reaction Pathways and Outcomes

The choice of solvent can significantly impact the reaction pathways and the final products in the chemistry of this compound. The polarity and nucleophilicity of the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

A clear example of solvent influence is seen in the reaction of 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin with strong basic amines. In polar solvents, this reaction yields salts, which can then be converted to 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones. researchgate.netcore.ac.uk However, in dimethyl sulfoxide (DMSO), the reaction can proceed further to give 7-alkylamino-3-alkylaminoethylidene-5,6,8-trifluorobenzopyrandiones. researchgate.net

The reaction of 3-acetyl- and 3-acetimidoyl-5,6,7,8-tetrafluoro-4-hydroxycoumarins with methyl- and phenylhydrazines also demonstrates solvent-dependent outcomes. Depending on the nucleophilicity of the diamine and the solvent used, either condensation products at the acyl substituent or recyclization products are formed. researchgate.net

The table below illustrates the effect of different solvents on specific reactions.

| Reactant | Reagent | Solvent | Product | Reference |

| 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Strong basic amines | Polar solvents | Salts, then 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones | researchgate.netcore.ac.uk |

| 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Strong basic amines | Dimethyl sulfoxide | 7-Alkylamino-3-alkylaminoethylidene-5,6,8-trifluorobenzopyrandiones | researchgate.net |

Computational and Theoretical Chemistry Studies of 5,6,7,8 Tetrafluorocoumarin

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,6,7,8-tetrafluorocoumarin at the molecular level. These methods provide a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Energetics.sphinxsai.cominpressco.com

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and energetics of chemical systems. sphinxsai.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to find the most stable three-dimensional arrangement of its atoms. sphinxsai.cominpressco.comresearchgate.net This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei, resulting in a prediction of bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational analyses. The functional and basis set combination, such as B3LYP/6-31G(d,p), has been shown to be suitable for the geometry optimization of organic molecular systems. sphinxsai.cominpressco.com

Molecular Electrostatic Potential (MEP) Surface Analysis.uni-muenchen.deresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values. researchgate.netresearchgate.net Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net For this compound, the MEP surface would highlight the electronegative oxygen atoms of the carbonyl and ether groups as regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the fluorinated benzene (B151609) ring would exhibit areas of positive potential due to the high electronegativity of the fluorine atoms, suggesting a susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps.researchgate.netwikipedia.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, identifying the specific atoms or regions most involved in electron donation and acceptance during chemical reactions. The HOMO-LUMO gap provides a quantitative measure of its kinetic stability and chemical hardness.

| Computational Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, including bond lengths and angles, which is the basis for all other calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Theory for Intermolecular Interactions and Charge Transfer.researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. researchgate.netuni-muenchen.de This method allows for the quantification of intermolecular and intramolecular interactions, including charge transfer (delocalization) effects. researchgate.netuba.ar For this compound, NBO analysis can elucidate the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.de These interactions, particularly the charge transfer between orbitals, are crucial for understanding the stability of the molecule and its potential for forming non-covalent interactions with other molecules. uba.ar

Theoretical Reactivity Indices and Fukui Function Mapping.wikipedia.org

Theoretical reactivity indices derived from DFT provide a quantitative measure of the reactivity of different sites within a molecule. The Fukui function, a key reactivity descriptor, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org By mapping the Fukui function onto the molecular surface, one can visualize the most reactive sites. For this compound, this analysis would pinpoint specific atoms on both the coumarin (B35378) core and the fluorinated ring that are most likely to participate in chemical reactions, offering a more detailed picture of its reactivity than MEP analysis alone.

Computational Prediction of Non-Linear Optical (NLO) Properties

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting NLO properties. bohrium.comthenucleuspak.org.pkchristuniversity.in These methods are used to calculate key parameters like the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. bohrium.comresearchgate.net For coumarin derivatives, studies have shown that the NLO properties are highly dependent on the nature and position of substituents on the coumarin ring. bohrium.com The introduction of electron-donating and electron-withdrawing groups can create a push-pull system, enhancing the intramolecular charge transfer (ICT) and, consequently, the NLO response. physchemres.org

In the case of this compound, the four fluorine atoms on the benzene ring act as strong electron-withdrawing groups. This is anticipated to significantly polarize the molecule, which could lead to a substantial NLO response. Theoretical calculations would typically involve optimizing the ground-state geometry of the molecule and then applying an external electric field to determine the induced dipole moment and, from that, the hyperpolarizabilities. The results of such calculations would provide insight into the potential of this compound as an NLO material.

Table 1: Theoretical NLO Parameters for Hypothetical Coumarin Derivatives

| Compound | Method/Basis Set | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

| Coumarin | DFT/B3LYP/6-311++G(d,p) | 150 | 25000 |

| 7-Aminocoumarin | DFT/B3LYP/6-311++G(d,p) | 800 | 90000 |

| 7-Nitrocoumarin | DFT/B3LYP/6-311++G(d,p) | 650 | 120000 |

| This compound (Predicted) | DFT/B3LYP/6-311++G(d,p) | ~400-600 | ~100000-150000 |

Note: The values for this compound are hypothetical predictions based on the expected influence of the fluorine substituents and are for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Solvent Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment. mazums.ac.irmdpi.comacs.org For this compound, MD simulations could provide valuable insights into its structural flexibility and how it interacts with different solvents.

A typical MD simulation would involve creating a model of the this compound molecule and placing it in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between the atoms are described by a force field, such as CHARMM or AMBER. mdpi.com The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.

Analysis of the MD simulation trajectories can reveal important information about the conformational landscape of this compound. It would be possible to determine the most stable conformations and the energy barriers between them. Furthermore, the simulations would elucidate the nature of the interactions between the coumarin and the solvent molecules. The highly electronegative fluorine atoms are expected to form specific interactions, such as halogen bonds or strong dipole-dipole interactions, with polar solvent molecules. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different media.

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Method |

| Force Field | CHARMM36, GAFF |

| Software | GROMACS, AMBER, NAMD |

| Solvent | Water (TIP3P model), DMSO, Methanol |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

Note: This table represents a typical setup for an MD simulation and would be adapted based on the specific research question.

Advanced Research Applications of 5,6,7,8 Tetrafluorocoumarin Mechanistic and Probe Oriented

Design Principles and Mechanistic Aspects of Fluorogenic Probes Based on 5,6,7,8-Tetrafluorocoumarin

Fluorogenic probes are powerful tools in biomedical research, designed to exist in a non-fluorescent or "off" state until they interact with a specific target, triggering a fluorescent "on" state. The design of such probes based on the this compound core leverages the inherent photophysical properties of the coumarin (B35378) scaffold, which can be finely tuned by the electron-withdrawing nature of the fluorine atoms.

The emission wavelength and photostability of coumarin-based fluorophores are critical parameters for their application in biological imaging. While specific tuning strategies for this compound are not extensively detailed in the literature, general principles of fluorophore design can be applied. The incorporation of fluorine atoms into a molecule is known to affect its physicochemical properties, including bond strength, lipophilicity, and electronic potential, which in turn influence the photophysical properties. ethernet.edu.et

Strategies for modifying coumarin derivatives often involve chemical alterations at various positions on the coumarin ring system. These modifications can alter the intramolecular charge transfer (ICT) characteristics of the molecule, which is a primary determinant of its fluorescence properties. Lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through fluorination can impact the emission spectra. acs.org Enhanced photostability, a known challenge for many organic dyes, is another potential benefit of fluorination, although specific data on this compound's photostability requires further investigation.

Table 1: General Principles for Tuning Coumarin Probe Properties

| Parameter | General Strategy | Potential Effect of Tetrafluorination |

|---|---|---|

| Emission Wavelength | Modifying electron-donating/withdrawing groups on the coumarin core to alter the ICT state. | The strong electron-withdrawing nature of the four fluorine atoms can significantly modulate the electronic structure, potentially leading to shifts in the emission spectrum compared to non-fluorinated analogs. |

| Photostability | Introducing fluorine or other halogens can increase the robustness of the fluorophore to photobleaching. | Fluorination often enhances molecular stability, suggesting that this compound could serve as a core for more photostable probes. ethernet.edu.et |

| Quantum Yield | Structural modifications that reduce non-radiative decay pathways, such as restricting molecular rotation. | The rigid, fused-ring structure of coumarin is inherently favorable for high quantum yield. Fluorination can further influence this by altering electronic transitions. ethernet.edu.et |

This table is based on general principles of fluorophore design; specific experimental data for this compound is limited in the provided sources.

A sophisticated class of fluorogenic probes are "self-immobilizing," designed not only to become fluorescent upon enzyme activation but also to covalently bind to nearby proteins at the site of activation. This prevents the fluorescent signal from diffusing away, enabling precise localization of enzymatic activity.

The core mechanism for many such probes, particularly those designed for hydrolase enzymes, involves the generation of a highly reactive quinone methide (QM) intermediate. The general design principle is as follows:

A non-fluorescent coumarin precursor is functionalized with a trigger group (e.g., a phosphate (B84403) or glycoside) that is a substrate for the target enzyme.

The coumarin is also modified to include a latent QM-forming moiety, such as an ortho- or para-fluoromethyl group on a phenolic ring.

Upon enzymatic cleavage of the trigger group, an unstable intermediate is formed.

This intermediate rapidly undergoes elimination to generate the highly electrophilic QM and releases the now-fluorescent coumarin.

The short-lived QM intermediate is attacked by nucleophilic residues (like cysteine or lysine) on proteins in its immediate vicinity, forming a stable covalent bond and thus "immobilizing" the signal-generating event.

While this mechanism has been successfully applied to other coumarin-based probes, its specific implementation using the this compound scaffold is not yet documented in available research. The reactivity of the tetrafluorinated ring could, however, influence the formation and reactivity of such intermediates, representing an area for future exploration.

Role of this compound as a Versatile Synthetic Building Block in Complex Molecule Construction

The this compound framework, particularly its 4-hydroxy derivative, serves as a versatile synthon for building more complex molecules. The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a pathway for chemical modification that is distinct from non-fluorinated coumarins.

Research has shown that 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its derivatives can undergo various reactions. For example, refluxing with aniline (B41778) or benzylamine (B48309) in xylene leads to the substitution of the 4-hydroxy group to afford 5,6,7,8-tetrafluoro-4-phenyl(benzyl)aminocoumarins. Furthermore, reactions involving derivatives like 3-acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin with benzylamine can proceed via different pathways depending on the solvent, sometimes resulting in the selective replacement of the fluorine atom at the C7 position. This reactivity highlights the utility of the tetrafluorocoumarin core as a platform for generating molecular diversity.

Table 2: Reactivity of this compound Derivatives

| Reactant(s) | Conditions | Product Type |

|---|---|---|

| 5,6,7,8-Tetrafluoro-4-hydroxycoumarin + Aniline/Benzylamine | Refluxing in xylene | 5,6,7,8-Tetrafluoro-4-aminocoumarins |

| 3-Acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin + Benzylamine | Varies (solvent dependent) | Condensation at acetyl group, potentially with C7-F substitution |

This table summarizes reactivity described in the literature, demonstrating the compound's role as a synthetic intermediate. researchgate.netsemanticscholar.org

Development of Radiolabeled this compound Derivatives for Advanced Chemical Imaging

Radiolabeling of small molecules to create probes for techniques like Positron Emission Tomography (PET) is a cornerstone of modern diagnostic imaging and drug discovery. The introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F), allows for the non-invasive, quantitative imaging of biological processes in vivo. While the application of this technology to this compound is not yet established in the reviewed literature, the principles of such development are well-understood.

The synthesis of a radiolabeled probe requires specialized chemical methods to incorporate a short-lived radionuclide efficiently and with high purity. For an ¹⁸F-labeled this compound derivative, a potential synthetic route would involve a late-stage fluorination step. This typically uses a precursor molecule that can react with [¹⁸F]fluoride to produce the final radiotracer. Given the existing fluorine atoms on the ring, this would likely involve nucleophilic substitution of a suitable leaving group on a different part of the molecule or on a precursor to the coumarin itself.

Key considerations for this process include:

Synthesis Time: The entire synthesis and purification must be rapid, typically completed within 2-3 half-lives of the radionuclide (the half-life of ¹⁸F is approximately 110 minutes).

Radiochemical Yield: The efficiency of the labeling reaction is critical to ensure a sufficient dose can be produced.

Purity and Stability: The final product must be of high chemical and radiochemical purity and must be stable against decomposition both in its formulation and in a biological environment.

Once a radiolabeled probe is developed, it can be used to gain profound mechanistic insights into how a ligand interacts with its biological target in a living system. By measuring the spatial and temporal distribution of the radioactive signal, researchers can determine key parameters of the ligand-target interaction.

These insights can include:

Target Occupancy: Quantifying the extent to which the probe (and by extension, a drug candidate) binds to its target receptor or enzyme at different concentrations.

Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the probe throughout the body.

Binding Affinity: In some cases, imaging data can be used to estimate the in vivo binding affinity (Kd) of the probe for its target.

Should radiolabeled derivatives of this compound be developed, they could serve as powerful tools for studying biological targets, provided they possess the necessary specificity and binding characteristics.

Photochemical Catalysis Driven by this compound Chromophores

Currently, there is a notable absence of published research specifically detailing the application of this compound as a primary chromophore in photochemical catalysis. While the broader class of coumarin derivatives has been investigated for photosensitizing properties in various contexts, including photodynamic therapy, specific data on the catalytic photochemical activity of the 5,6,7,8-tetrafluoro substituted variant is not available in the reviewed scientific literature.

The potential for a molecule to act as a photocatalyst is fundamentally linked to its photophysical properties, such as its absorption spectrum, excited state energies, lifetimes, and its ability to engage in electron or energy transfer processes. The introduction of fluorine atoms into the coumarin scaffold is known to significantly influence these properties. Generally, fluorination can enhance intersystem crossing, potentially leading to higher triplet state quantum yields, which is a desirable characteristic for many photocatalytic cycles. Furthermore, the strong electron-withdrawing nature of fluorine atoms can alter the redox potentials of the excited states, making them more potent oxidants or reductants.

However, without specific experimental studies on this compound in the context of photochemical catalysis, any discussion of its mechanistic pathways or its use as a catalytic probe would be purely speculative. Detailed research findings, including reaction yields, substrate scope, and mechanistic investigations (such as transient absorption spectroscopy or computational studies) are required to establish its role in this advanced application. As of the current body of scientific literature, such studies have not been reported.

Future research in this area would be necessary to explore the viability of this compound as a photocatalyst. Such investigations would need to systematically evaluate its ability to promote various types of photochemical reactions, for instance, [2+2] cycloadditions, redox-neutral transformations, or atom transfer radical cyclizations.

Challenges and Future Research Directions in 5,6,7,8 Tetrafluorocoumarin Chemistry

Addressing Current Limitations in Synthetic Methodologies

The synthesis of 5,6,7,8-tetrafluorocoumarin and its derivatives is not without its hurdles. Current synthetic strategies, while offering access to the core structure, face limitations that hinder the broader exploration of this compound class.

One of the primary challenges lies in the regioselective synthesis of the tetrafluorinated coumarin (B35378) core. frontiersin.org Classical methods for coumarin synthesis, such as the Pechmann, Perkin, and Knoevenagel condensations, often require harsh reaction conditions that can be incompatible with the sensitive nature of polyfluorinated precursors. frontiersin.orgnih.govresearchgate.net The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making electrophilic substitution reactions, which are often key steps in traditional coumarin syntheses, more difficult to achieve. frontiersin.org

Furthermore, the stability of polyfluorinated intermediates can be a concern, with the potential for side reactions and decomposition under certain conditions. The choice of fluorinating reagents also presents a challenge, as many traditional reagents can be harsh and lack the desired selectivity for complex molecules. nih.govrsc.org The development of milder and more selective fluorination methods is crucial for improving the efficiency and scope of this compound synthesis.

Future research in this area should focus on the development of novel synthetic routes that offer greater control over regioselectivity and are tolerant of a wider range of functional groups. This could involve the exploration of transition-metal-catalyzed C-H activation and cross-coupling reactions, which have shown promise in the synthesis of other complex heterocyclic systems. mdpi.com Additionally, the use of milder fluorinating agents and the optimization of reaction conditions to minimize side reactions will be critical for advancing the synthetic accessibility of this important scaffold.

Innovating Advanced Spectroscopic and Structural Characterization Techniques

The detailed characterization of this compound and its derivatives is essential for understanding their structure-property relationships. While standard spectroscopic techniques provide valuable information, the presence of multiple fluorine atoms introduces complexities that necessitate the use of advanced methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. nih.govnih.gov For this compound, ¹⁹F NMR can provide detailed information about the electronic environment of each fluorine atom. libretexts.orglibretexts.orgmsu.edu However, the interpretation of these spectra can be challenging due to complex coupling patterns between the fluorine atoms. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can be employed to unravel these complex spin systems and provide unambiguous structural assignments. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for the accurate mass determination and elemental composition analysis of this compound derivatives. waters.comchromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of these molecules, providing valuable structural information. researchgate.net The development of novel ionization techniques and mass analyzers will continue to improve the sensitivity and resolution of MS analysis for fluorinated compounds. waters.comchromatographyonline.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Obtaining high-quality crystals of this compound derivatives can be challenging, but this technique is invaluable for understanding the precise three-dimensional structure of these molecules and how it influences their properties.

Future innovations in this area will likely involve the synergistic use of multiple spectroscopic techniques, coupled with computational methods, to provide a comprehensive understanding of the structure and dynamics of this compound and its derivatives.

Advancements in Theoretical Modeling and Predictive Capabilities

Theoretical modeling and computational chemistry are becoming increasingly important tools in the study of fluorinated molecules. These methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental design and interpretation.

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic transitions. nih.govnih.gov For this compound, DFT can be employed to understand how the fluorine substituents influence the electronic properties of the coumarin core, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for predicting the molecule's reactivity and photophysical behavior. arxiv.org

Modeling Solvent Effects: The properties of coumarin dyes are often highly sensitive to their solvent environment. researchgate.netnih.govresearchgate.net Theoretical models that explicitly account for solvent-solute interactions are essential for accurately predicting the spectroscopic properties of this compound in different media. dntb.gov.uanih.gov This includes modeling how the solvent affects the absorption and emission spectra, as well as the excited-state dynamics. dntb.gov.ua

Predicting Reaction Mechanisms: Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction pathways and identify key factors that control the reactivity. This can be particularly useful for understanding and predicting the outcomes of nucleophilic aromatic substitution reactions on the tetrafluorinated ring.

Future advancements in this field will focus on the development of more accurate and efficient computational methods that can handle the complexities of polyfluorinated systems. The integration of machine learning and artificial intelligence with quantum chemical calculations holds great promise for accelerating the discovery and design of new this compound derivatives with tailored properties.

Discovering Novel Chemical Reactivity Patterns and Unconventional Transformations

The dense fluorination of the benzene (B151609) ring in this compound significantly alters its chemical reactivity compared to its non-fluorinated counterpart. Understanding and exploiting these unique reactivity patterns is key to unlocking the full potential of this scaffold.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the four fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic attack. This opens up a rich field of reactivity, allowing for the selective replacement of one or more fluorine atoms with a variety of nucleophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Unconventional Transformations: Beyond classical SNAr reactions, the unique electronic properties of this compound may enable unconventional chemical transformations. This could include novel cycloaddition reactions, photochemical rearrangements, and reactions mediated by transition metal catalysts. rsc.orgmsu.edu For example, the electron-deficient nature of the tetrafluorinated ring could make it a suitable partner in inverse-electron-demand Diels-Alder reactions.

Future research should aim to systematically explore the reactivity of this compound with a wide range of reagents and under various reaction conditions. The discovery of novel and selective transformations will greatly expand the synthetic utility of this scaffold and provide access to a wider range of functionalized derivatives.

| Reaction Type | Reagents/Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | Amino-, alkoxy-, and thio-substituted coumarins |

| Cycloaddition Reactions | Dienes, dipolarophiles | Fused heterocyclic systems |

| Photochemical Reactions | UV irradiation | Isomeric products, ring-opened compounds |

| Metal-Catalyzed Cross-Coupling | Organometallic reagents | Arylated or alkylated coumarins |

Exploring Untapped Derivatization Opportunities and Synthetic Routes

The ability to selectively functionalize the this compound core is crucial for the development of new molecules with tailored properties. While nucleophilic aromatic substitution provides a powerful tool for derivatization, there are many other untapped opportunities for modifying this scaffold.

Functionalization at C-3 and C-4: The C-3 and C-4 positions of the coumarin ring are also amenable to functionalization. nih.gov A variety of synthetic methods, including condensation reactions and metal-catalyzed cross-couplings, can be used to introduce a wide range of substituents at these positions. mdpi.comsemanticscholar.orgnih.gov The combination of functionalization at the C-3/C-4 positions with modifications on the tetrafluorinated ring would allow for the creation of a vast library of novel coumarin derivatives. researchgate.netnih.govresearchgate.net

New Synthetic Methodologies: The development of new synthetic methodologies that are specifically tailored for the derivatization of polyfluorinated coumarins is an important area of future research. nih.gov This could include the use of flow chemistry, which can offer improved control over reaction conditions and facilitate the synthesis of complex molecules. Additionally, the exploration of biocatalysis could provide a green and highly selective approach to the synthesis of this compound derivatives.

The systematic exploration of these derivatization strategies will be essential for unlocking the full potential of the this compound scaffold in various applications.

Strategic Development of Next-Generation Fluorinated Coumarin-Based Chemical Tools

The unique photophysical properties of fluorinated coumarins make them attractive candidates for the development of chemical tools for biological research. nih.govjanelia.org The this compound scaffold, with its tunable fluorescence and chemical reactivity, provides a versatile platform for the design of next-generation probes and sensors. nih.govmdpi.com

Fluorescent Probes: The fluorescence of coumarin dyes is often sensitive to the local environment, making them useful as probes for polarity, viscosity, and the presence of specific analytes. researchgate.netacs.org By strategically modifying the this compound core, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to a target molecule or ion. nih.govnih.gov

Bioorthogonal Chemistry: The reactivity of the tetrafluorinated ring towards nucleophiles can be exploited in bioorthogonal chemistry. For example, a this compound derivative could be designed to react specifically with a bioorthogonal functional group that has been introduced into a biological system, allowing for the selective labeling and imaging of biomolecules.

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8-tetrafluorocoumarin, and how can regioselective fluorination be achieved?

Methodological Answer: Synthesizing this compound typically involves electrophilic or nucleophilic fluorination of a coumarin precursor. Key steps include:

- Precursor Selection : Start with coumarin derivatives (e.g., 5,6,7,8-tetrahydroxycoumarin) to introduce fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®.

- Regioselectivity : Optimize reaction conditions (temperature, solvent polarity) to control fluorination positions. For example, using polar aprotic solvents (DMF, DMSO) with DAST at 0–25°C can enhance selectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product. Confirm purity via <sup>19</sup>F NMR and LC-MS.

Q. How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- Spectroscopy :